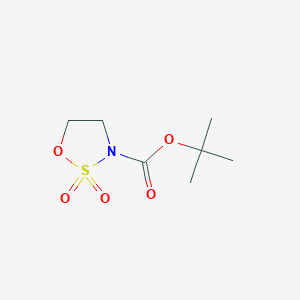

Tert-butyl 1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide

描述

属性

IUPAC Name |

tert-butyl 2,2-dioxooxathiazolidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO5S/c1-7(2,3)13-6(9)8-4-5-12-14(8,10)11/h4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALJRPIAYJALVFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCOS1(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30635066 | |

| Record name | tert-Butyl 2,2-dioxo-1,2lambda~6~,3-oxathiazolidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30635066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

459817-82-4 | |

| Record name | tert-Butyl 2,2-dioxo-1,2lambda~6~,3-oxathiazolidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30635066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 2,2-dioxo-1,2,3-oxathiazolidine-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Cyclization Reaction of 2-Thiothiazolidinamine with Carbon Dioxide

The most documented and reliable preparation method involves a cyclization reaction between 2-thiothiazolidinamine and carbon dioxide, catalyzed by an alkali base. This reaction forms the oxathiazolidine ring and introduces the dioxide groups on the sulfur atom.

- Reaction type: Cyclization with CO₂ insertion

- Catalyst: Alkali (e.g., potassium carbonate or sodium hydroxide)

- Solvent: Common organic solvents such as ethanol, dimethyl sulfoxide (DMSO), or acetone are used due to good solubility of reactants and products

- Temperature: Mild to moderate heating to facilitate cyclization

- Yield: Generally moderate to high, depending on reaction conditions and purity of starting materials

This method is favored for its straightforward approach and relatively mild conditions, making it suitable for laboratory and small-scale industrial synthesis.

Alternative Synthetic Routes and Oxidation Steps

Oxidation of Oxathiazolidine Precursors

Another approach involves the oxidation of tert-butyl 1,2,3-oxathiazolidine-3-carboxylate precursors to introduce the dioxide functionality on the sulfur atom. Common oxidizing agents include:

This oxidation step is typically performed after the formation of the oxathiazolidine ring and is critical to achieve the 2,2-dioxide structure.

- Reaction conditions: Controlled temperature (often 0–25 °C) to prevent over-oxidation or decomposition

- Solvent: Dichloromethane or other aprotic solvents

- Catalysts: Sometimes acid or base catalysts are used to enhance oxidation efficiency

This method is particularly useful in asymmetric synthesis when chiral precursors are employed, as it preserves stereochemistry while introducing the sulfone groups.

Industrial Production Considerations

Industrial synthesis of tert-butyl 1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide often incorporates:

- Continuous flow reactors to improve reaction control, yield, and scalability

- Green chemistry principles , such as using water or environmentally benign solvents and recyclable catalysts, to minimize waste and environmental impact

- Optimization of reaction parameters (temperature, pressure, catalyst loading) to maximize purity and minimize byproducts

These approaches ensure the compound is produced efficiently for pharmaceutical intermediates and other chemical applications.

Comparative Data Table of Preparation Methods

| Preparation Method | Key Reagents/Conditions | Advantages | Limitations | Typical Yield (%) |

|---|---|---|---|---|

| Cyclization of 2-thiothiazolidinamine + CO₂ | Alkali catalyst, ethanol/DMSO, mild heat | Simple, mild conditions, scalable | Requires pure amine precursor | 70–85 |

| Oxidation of oxathiazolidine precursor | H₂O₂ or peracids, dichloromethane, 0–25 °C | Preserves stereochemistry, selective | Sensitive to over-oxidation | 65–80 |

| Continuous flow industrial synthesis | Optimized catalysts, green solvents | High purity, scalable, eco-friendly | Requires specialized equipment | >85 |

Research Findings and Notes

- The cyclization method is well-documented in organic synthesis literature and patents, confirming its reliability and reproducibility.

- Oxidation steps are critical for introducing the sulfone groups, which significantly affect the compound’s chemical reactivity and biological activity.

- The compound’s solubility in common organic solvents facilitates purification and handling during synthesis.

- Industrial methods increasingly focus on sustainability and process intensification, reflecting modern chemical manufacturing trends.

- No significant alternative synthetic routes have been reported that surpass the efficiency and selectivity of the cyclization plus oxidation approach.

化学反应分析

Tert-butyl 1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfone derivatives under the influence of oxidizing agents such as hydrogen peroxide or peracids.

Reduction: Reduction reactions can convert the sulfone group to a sulfide group using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). The major products formed from these reactions depend on the specific reagents and conditions used .

科学研究应用

Synthesis and Reactivity

Tert-butyl 1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide is primarily used as an intermediate in the synthesis of complex organic molecules. Its reactivity is attributed to the presence of both carboxylate and thiazolidine functionalities, which can undergo various chemical transformations such as nucleophilic substitution and cyclization.

Applications in Organic Synthesis

- Synthesis of Bioactive Compounds :

- Formation of Heterocycles :

- Precursor for Other Functional Groups :

This compound derivatives have shown promising biological activities:

- Antimicrobial Properties :

- Anticancer Activity :

Case Studies

作用机制

The mechanism of action of tert-butyl 1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide involves its interaction with molecular targets such as enzymes and proteins. The compound can act as an inhibitor or activator of specific enzymes, depending on its structure and the nature of the target. The pathways involved may include redox reactions, nucleophilic substitutions, and other chemical transformations that modulate the activity of the target molecules .

相似化合物的比较

Chemical Identity :

- CAS No.: 459817-82-4

- Molecular Formula: C₇H₁₃NO₅S

- Molecular Weight : 223.25 g/mol

- Storage : Requires storage at 2–8°C in a sealed, dry environment .

Physical Properties :

Structural Analogues: Substituent Variations

(a) tert-Butyl (R)-4-(tert-butyl)-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide

- CAS No.: 1313705-92-8

- Molecular Formula: C₁₁H₂₁NO₅S

- Molecular Weight : 279.35 g/mol

- Key Difference : An additional tert-butyl group at the 4-position increases steric bulk and molecular weight compared to the parent compound. This substitution may reduce reactivity in sterically demanding reactions .

(b) 3-Boc-5,5-dimethyl-1,2,3-oxathiazolidine 2,2-Dioxide

- CAS No.: 1956378-90-7

- Molecular Formula: C₉H₁₇NO₅S

- Molecular Weight : 251.30 g/mol

- Key Difference : Incorporates a 5,5-dimethyl group on the oxathiazolidine ring, enhancing ring rigidity. This structural feature improves thermal stability, making it suitable for high-temperature reactions .

(c) (S)-tert-Butyl 4-Ethyl-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide

- CAS No.: 1173202-49-7

- Molecular Formula: C₉H₁₇NO₅S

- Molecular Weight : 251.30 g/mol

- Key Difference : An ethyl substituent at the 4-position increases lipophilicity (logP ≈ 1.2), enhancing membrane permeability in drug delivery applications .

Stereochemical Variants

(a) (R)-tert-Butyl 4-Isobutyl-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide

- CAS No.: 1313705-90-6

- Molecular Formula: C₁₁H₂₁NO₅S

- Molecular Weight : 279.35 g/mol

- Key Difference : The R-configuration and isobutyl group introduce chirality, critical for asymmetric synthesis. Priced at €318/g, it is costlier than the parent compound due to enantioselective synthesis requirements .

(b) (S)-tert-Butyl 5-Methyl-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide

- CAS No.: 863453-61-6

- Molecular Formula: C₈H₁₅NO₅S

- Molecular Weight : 237.27 g/mol

- Key Difference : Methyl substitution at the 5-position alters electronic properties, increasing electrophilicity at the sulfur center. This enhances reactivity in nucleophilic substitution reactions .

生物活性

Tert-butyl 1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide (CAS No. 459817-82-4) is a compound with significant potential in various biological applications. This article explores its biological activity, including mechanisms of action, therapeutic implications, and safety profiles.

- Molecular Formula : C7H13NO5S

- Molecular Weight : 223.25 g/mol

- Solubility : Highly soluble in water (10.2 mg/ml) and organic solvents.

- Log P : Indicates moderate lipophilicity (Log Po/w = 1.68) suggesting potential for membrane permeability.

Mechanisms of Biological Activity

This compound exhibits several biological activities attributed to its structural characteristics:

- Antimicrobial Properties : Studies indicate that this compound possesses antimicrobial activity against various bacterial strains. Its mechanism likely involves disruption of bacterial cell wall synthesis and inhibition of metabolic pathways critical for bacterial survival.

- Antioxidant Activity : The compound has shown promise as an antioxidant, scavenging free radicals and reducing oxidative stress in cellular models. This activity may contribute to protective effects against various diseases associated with oxidative damage.

- Cytotoxic Effects : Preliminary research suggests that this compound exhibits cytotoxicity against cancer cell lines. The specific pathways involved include apoptosis induction and cell cycle arrest.

Study 1: Antimicrobial Efficacy

A study published in the Journal of Antibiotics evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/ml against Staphylococcus aureus and Escherichia coli, highlighting its potential as a therapeutic agent in treating bacterial infections.

Study 2: Antioxidant Properties

Research conducted by Zhang et al. (2023) demonstrated that the compound significantly reduced reactive oxygen species (ROS) levels in human fibroblast cells exposed to oxidative stress. The study concluded that its antioxidant properties could be beneficial in mitigating age-related disorders.

Study 3: Cytotoxicity Against Cancer Cells

In vitro studies reported in Cancer Letters showed that this compound induced apoptosis in MCF-7 breast cancer cells at concentrations above 50 µM. Flow cytometry analysis revealed increased annexin V staining and caspase activation, confirming its potential as an anticancer agent.

Safety Profile

The safety profile of this compound is characterized by moderate toxicity:

| Hazard Statement | Risk Level |

|---|---|

| H302 (Harmful if swallowed) | Moderate |

| H400 (Very toxic to aquatic life) | High |

| GHS Signal Word | Warning |

Precautionary measures include avoiding ingestion and ensuring proper disposal to prevent environmental contamination.

常见问题

Q. What are the key synthetic routes for tert-butyl 1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves cyclization of precursor sulfonamide or sulfonic acid derivatives with tert-butyl carbonate reagents under anhydrous conditions. Optimization includes:

- Temperature control : Reactions are often conducted at 0–25°C to minimize side reactions (e.g., tert-butyl group hydrolysis).

- Catalyst selection : Lewis acids like BF₃·OEt₂ or DMAP may enhance reaction efficiency.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (using ethanol/water mixtures) ensures high purity.

Commercial catalogs list similar oxathiazolidine derivatives with >95% purity, suggesting rigorous synthetic protocols .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a multi-technique approach:

- Melting Point (mp) : Compare observed mp (e.g., 150–151°C for structurally analogous compounds) with literature values to assess purity .

- NMR Spectroscopy : ¹H/¹³C NMR confirms the tert-butyl group (δ ~1.4 ppm for 9H, singlet) and oxathiazolidine ring protons (δ 3.5–5.0 ppm).

- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) quantify purity (>95% as per reagent catalogs) .

Advanced Research Questions

Q. How can researchers address discrepancies in reported physical properties (e.g., melting points) across studies?

- Methodological Answer : Contradictions may arise from polymorphic forms or impurities. Resolve by:

- Cross-validation : Use DSC (differential scanning calorimetry) to detect polymorphs.

- Benchmarking : Compare observed mp with high-purity commercial samples (e.g., Kanto catalogs list mp ranges for structurally related compounds like 109–112°C ).

- Elemental Analysis : Verify C/H/N/S ratios to confirm stoichiometry.

Q. What strategies are effective in resolving contradictory data on the compound’s reactivity under varying conditions?

- Methodological Answer : Systematically test variables:

- pH stability : Conduct kinetic studies in buffered solutions (pH 2–12) to identify degradation pathways.

- Thermal stability : Use TGA (thermogravimetric analysis) to assess decomposition temperatures.

- Computational modeling : DFT calculations (e.g., Gaussian 16) predict reactive sites (e.g., sulfonyl or carboxylate groups).

Catalogs note that tert-butyl-protected analogs degrade above 150°C, aligning with thermal stability protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。